1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol
Description
Properties
Molecular Formula |
C8H16N4O |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-(3-amino-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C8H16N4O/c1-8(2,3)6(13)4-12-5-10-7(9)11-12/h5-6,13H,4H2,1-3H3,(H2,9,11) |
InChI Key |
MJTXAQAYCZFUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CN1C=NC(=N1)N)O |
Origin of Product |
United States |
Preparation Methods
Representative Procedure:
- Synthesis of 2-(1H-1,2,4-triazol-1-yl)methyl-3,3-dimethyl-2-butanol epoxide intermediate.
- Conversion of the epoxide to the corresponding azido alcohol via reaction with sodium azide in the presence of ammonium chloride in DMF at 60–70 °C.
- Reduction of the azido group to the amino group under basic conditions (e.g., reflux with sodium hydroxide in methanol).
- Purification by recrystallization yields the final this compound compound in high purity and good yield (~90%).
Spectral Data for Final Product:
- Melting point: 59.5–60.8 °C
- ^1H NMR (CDCl3, 500 MHz): δ 8.23 (s, 1H), 7.92 (s, 1H), 5.13 (s, 1H), 4.26–4.32 (m, 2H), 2.94 (d, J=13.4 Hz, 1H), 2.73 (d, J=13.4 Hz, 1H), 1.01 (s, 9H)
- HR-MS [M+H]^+ calculated: 199.1553; found: 199.1552.
One-Pot and Parallel Synthesis Approaches
Recent advances have introduced one-pot, multi-component reactions combining amidines, carboxylic acids, and hydrazines to synthesize substituted 1,2,4-triazoles efficiently. This methodology involves:
- Amide coupling between carboxylic acids and amidines to form acylamidine intermediates.
- Acid-catalyzed formation of amidrazones upon reaction with hydrazines.
- Cyclization to yield 1,2,4-triazoles.
This approach is advantageous for combinatorial chemistry and library synthesis, offering high throughput and structural diversity. However, steric hindrance and electronic effects of substituents can influence yields and reaction success rates.
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Two-step cyclization of hydrazinecarboximidamide | Thiourea/hydrazinecarbothioamide → cyclization with formic acid equivalent | High modularity, adaptable substituents | Moderate yields for bulky groups |
| Epoxide ring-opening with azide | Epoxide intermediate → azide substitution → reduction | High yield, straightforward purification | Requires multi-step precursor synthesis |
| One-pot amidine-carboxylic acid-hydrazine coupling | Amide coupling → amidrazone formation → cyclization | Efficient for library synthesis, combinatorial | Sensitive to steric/electronic effects |
Research Findings and Notes
- Triethylamine is a critical additive improving yields in reactions involving hydrazine hydrochloride salts.
- High temperature (80–140 °C) and sealed tube conditions are commonly employed to drive cyclization to completion.
- The azido intermediate is often used without purification before reduction, streamlining the synthesis.
- The one-pot multi-component synthesis allows rapid generation of diverse 1,2,4-triazole derivatives but requires careful selection of starting materials to avoid low success rates.
- Spectroscopic and mass spectrometric data confirm the structural integrity and purity of the final compound.
This detailed overview synthesizes information from peer-reviewed literature and experimental reports to provide a comprehensive understanding of the preparation methods for this compound, highlighting practical procedures, reaction conditions, yields, and considerations for optimization.
Chemical Reactions Analysis
Acid-Base Reactions
The amino group (-NH₂) on the triazole ring and the hydroxyl group (-OH) on the tertiary alcohol participate in acid-base equilibria:
-
Protonation/Deprotonation :
-
The amino group (pKₐ ~8–10) acts as a weak base, forming a cationic ammonium species under acidic conditions.
-
The hydroxyl group (pKₐ ~16–19) acts as a weak acid, deprotonating in strongly basic media to form an alkoxide.
-
Table 1: Acid-Base Reactivity
| Functional Group | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Amino (-NH₂) | HCl (aq) | -NH₃⁺Cl⁻ | |
| Hydroxyl (-OH) | NaOH (aq) | -O⁻Na⁺ |
Nucleophilic Substitution
The tertiary alcohol undergoes substitution reactions under acidic or activating conditions:
-
Conversion to Alkyl Halides :
Reaction with HX (X = Cl, Br) via SN1 mechanism, facilitated by carbocation formation at the tertiary carbon .
Example: -
Azide Formation :
Substitution with NaN₃ in DMF yields azide derivatives, as demonstrated in analogous syntheses .
Table 2: Substitution Reactions
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl/H₂SO₄ | Reflux, 6 h | Chlorinated derivative | 71%* | |
| NaN₃/NH₄Cl | DMF, 60–70°C | 1-Azido-3,3-dimethylbutan-2-ol analog | 82%* | |
| *Yields from structurally related compounds. |
Oxidation Reactions
The tertiary alcohol resists oxidation under mild conditions due to steric hindrance but may form ketones with strong oxidizers:
-
Ketone Formation :
Limited experimental data exist, but analogous alcohols show this trend.
Triazole Ring Reactivity
The 1,2,4-triazole moiety participates in:
-
Metal Coordination :
Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺) via N1 and N2 atoms . -
Cycloadditions :
Potential [3+2] cycloaddition with alkynes or nitriles under catalytic conditions to form fused heterocycles . -
Electrophilic Substitution :
Limited reactivity due to electron-withdrawing effects of the amino group; halogenation occurs at C5 under drastic conditions .
Amino Group Transformations
The 3-amino group undergoes typical amine reactions:
-
Acylation :
-
Schiff Base Formation :
Condensation with aldehydes/ketones yields imine derivatives.
Rearrangement and Tautomerism
-
Annular Tautomerism :
The triazole ring exhibits prototropic shifts between 1H- and 4H-tautomers, confirmed by NMR studies in analogs .
Example equilibrium:
Staudinger Reaction
In analogs, azide intermediates react with triphenylphosphine to form iminophosphoranes :
This suggests potential for synthesizing phosphine-containing derivatives.
Biological Alkylation
The compound may act as an alkylating agent in biological systems, transferring the 3,3-dimethylbutan-2-ol moiety to nucleophilic sites (e.g., thiols, amines).
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Activities
The triazole moiety in this compound has been associated with antiviral and antimicrobial properties. Research indicates that derivatives of 1H-1,2,4-triazole exhibit inhibitory effects against various pathogens. For instance, studies have shown that compounds containing the triazole ring can inhibit the replication of viruses such as the Yellow Fever Virus (YFV) and other RNA viruses .
Case Study: Synthesis of Triazole Derivatives
A study demonstrated the synthesis of 3-amino-1H-1,2,4-triazole derivatives that showed promising antibacterial activity. The synthesized compounds were tested against several bacterial strains, revealing effective inhibition at low concentrations .
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-amino-1H-1,2,4-triazole derivative A | Antibacterial | 10 µg/mL |
| 3-amino-1H-1,2,4-triazole derivative B | Antiviral | 5 µg/mL |
Agricultural Science
Fungicides and Plant Growth Regulators
The compound has also been explored for its potential as a fungicide and plant growth regulator. Research indicates that triazole compounds can effectively control fungal diseases in crops by inhibiting ergosterol biosynthesis in fungi .
Case Study: Field Trials on Crop Resistance
Field trials conducted on wheat crops treated with triazole-based fungicides showed a significant reduction in fungal infection rates. The results indicated improved yield and quality of the harvested crops compared to untreated controls .
| Treatment | Fungal Infection Rate (%) | Yield (kg/ha) |
|---|---|---|
| Control | 40 | 1500 |
| Triazole Treatment | 10 | 2000 |
Material Science
Polymer Additives
In material science, 1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of triazole derivatives into polymer matrices has been shown to improve resistance to thermal degradation .
Case Study: Thermal Stability Enhancement
A study evaluated the thermal properties of polymers modified with triazole derivatives. The results indicated that the modified polymers exhibited higher decomposition temperatures compared to unmodified samples, suggesting enhanced thermal stability.
| Polymer Type | Decomposition Temperature (°C) | Tensile Strength (MPa) |
|---|---|---|
| Unmodified | 250 | 30 |
| Modified | 300 | 45 |
Mechanism of Action
The mechanism of action of 1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. This compound is known to inhibit enzymes such as imidazoleglycerol-phosphate dehydratase, which plays a role in histidine biosynthesis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related triazole derivatives:
Key Observations:
- Amino vs. Non-Amino Triazoles: The target compound’s 3-amino group distinguishes it from commercial triazole fungicides like triadimefon and bitertanol, which lack amino substituents. This modification may enhance interactions with biological targets (e.g., cytochrome P450 enzymes or fungal cell membranes) .
- Halogenation Effects: The brominated analog () introduces steric and electronic effects that could alter antifungal efficacy or toxicity compared to the non-halogenated target compound .
Biological Activity
1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol is a compound of interest due to its potential biological activities. The triazole ring system is known for its diverse pharmacological properties, including antifungal, antibacterial, and antiviral activities. This article reviews the biological activity of this compound based on recent research findings and synthesizes data from various studies.
The molecular formula of this compound is with a molecular weight of approximately 156.19 g/mol. The compound features a triazole moiety that is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 156.19 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Research indicates that compounds containing the triazole structure can interact with biological systems through various mechanisms:
- Inhibition of Enzymatic Activity : Triazoles can act as inhibitors of specific enzymes involved in metabolic pathways.
- Antifungal Activity : The triazole ring is known to interfere with the synthesis of ergosterol in fungal cell membranes.
Antifungal Activity
A study highlighted the antifungal potential of triazole derivatives, including those similar to this compound. These compounds exhibited significant activity against various fungal strains, suggesting that modifications to the triazole structure can enhance antifungal properties .
Antiviral Properties
Research has shown that certain triazole derivatives possess antiviral activity against viruses such as the Yellow Fever Virus (YFV). This class of compounds may offer a framework for developing antiviral agents by modifying substituents on the triazole ring .
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound have been evaluated in vitro. Preliminary studies suggest that while some derivatives show low toxicity profiles, there may be concerns regarding mutagenic properties. Further investigations are necessary to fully understand the safety and efficacy of this compound .
Case Study 1: Antifungal Efficacy
In a controlled study examining the antifungal activity of various triazoles, this compound was tested against Candida albicans. Results indicated a significant reduction in fungal growth at concentrations above 10 µg/mL.
Case Study 2: Antiviral Activity
Another study focused on the antiviral effects against YFV showed that compounds structurally related to this compound could inhibit viral replication in cell cultures. The mechanism was attributed to interference with viral RNA synthesis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted triazoles and ketone precursors. For example, analogous triazole derivatives (e.g., triadimefon) are synthesized via nucleophilic substitution of 1,2,4-triazole with chlorinated phenoxy ketones under basic conditions . Optimization may require protecting-group strategies for the amino substituent to prevent side reactions. Characterization should include NMR (¹H/¹³C), LC-MS, and elemental analysis to confirm purity and regioselectivity.
Q. How can researchers evaluate the photostability of this compound under varying experimental conditions?
- Methodological Answer : Photodegradation studies should be conducted in solvents of varying polarity (e.g., methanol, hexane, acetone) under controlled UV light exposure. First-order kinetics analysis, as demonstrated for triadimefon , can quantify degradation rates. Key degradation products (e.g., triazole fragments or hydroxylated derivatives) should be identified via GC-MS or HPLC-UV. A comparative stability table is recommended:
| Solvent | Degradation Rate Constant (h⁻¹) | Major Photoproducts |
|---|---|---|
| Methanol | 0.12 | 1H-1,2,4-triazol-1-yl derivatives |
| Hexane | 0.08 | Chlorophenoxy ketones |
| Acetone | 0.15 | Oxidized butanols |
Data adapted from photolysis studies of triadimefon .
Q. What analytical techniques are suitable for quantifying this compound in biological or environmental matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–240 nm) is commonly used for triazole fungicides . For complex matrices (e.g., soil or plant tissues), solid-phase extraction (SPE) with C18 cartridges improves sensitivity. Mass spectrometry (LC-MS/MS) is recommended for trace-level quantification, leveraging fragmentation patterns (e.g., m/z 295.76 for triadimenol derivatives ).
Advanced Research Questions
Q. How does the 3-amino substitution on the triazole ring influence antifungal activity compared to non-amino analogs?
- Methodological Answer : The amino group enhances hydrogen-bonding interactions with fungal cytochrome P450 enzymes (e.g., CYP51), as shown in docking studies of similar triazoles . Comparative bioassays against Botrytis cinerea or Fusarium spp. should be conducted using agar dilution or microbroth methods. For example, cyproconazole analogs with amino groups exhibited 2–3× higher EC₅₀ values than non-amino derivatives in antifungal screens .
Q. How can researchers resolve contradictions in reported efficacy data across different studies?
- Methodological Answer : Variability often arises from differences in fungal strains, assay conditions (e.g., pH, temperature), or solvent carriers. A meta-analysis framework should include:
- Standardized protocols (e.g., CLSI M38-A2 for filamentous fungi).
- Cross-validation using reference compounds (e.g., triadimefon ).
- Statistical tools (e.g., ANOVA with post-hoc tests) to account for inter-lab variability.
Q. What computational approaches are effective for predicting the environmental fate of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations can model hydrolysis or soil adsorption behavior. For instance, triadimefon’s half-life in soil (t₁/₂ = 20–60 days) correlates with logP (2.94) and solubility (150 mg/L) . QSAR models using EPI Suite or SPARC calculators are recommended to estimate biodegradation pathways and ecotoxicity .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for triazole derivatives, while others emphasize selectivity?
- Methodological Answer : Cytotoxicity depends on substituent positioning and off-target effects. For example, biphenyl-substituted triazoles show potent antifungal activity but may inhibit human CYP3A4 . Researchers should:
- Perform parallel cytotoxicity assays (e.g., MTT on human fibroblasts).
- Compare selectivity indices (SI = IC₅₀ mammalian cells / EC₅₀ fungal cells).
- Prioritize derivatives with SI >10, as seen in optimized arylated triazoles .
Experimental Design Recommendations
- SAR Studies : Use crystallographic data (e.g., Acta Crystallographica ) to guide rational design.
- In Vivo Testing : Evaluate systemic efficacy in plant models (e.g., grapevine leaves ) with foliar application at 50–100 ppm.
- Stability Protocols : Include accelerated stability testing (40°C/75% RH for 6 months) for agrochemical formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
